molecular formula C10H22N2O3 B13634655 Tert-butyl (2-amino-3-ethoxypropyl)carbamate

Tert-butyl (2-amino-3-ethoxypropyl)carbamate

Cat. No.: B13634655
M. Wt: 218.29 g/mol
InChI Key: TUPZGETZQBBJAC-UHFFFAOYSA-N
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Description

Tert-butyl (2-amino-3-ethoxypropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its tert-butyl group, an amino group, and an ethoxypropyl chain, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-amino-3-ethoxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-3-ethoxypropanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and in-line monitoring ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-amino-3-ethoxypropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and substituted carbamates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2-amino-3-ethoxypropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of prodrugs, where the carbamate group is cleaved in vivo to release the active drug.

    Industry: Applied in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-3-ethoxypropyl)carbamate involves the cleavage of the carbamate group under acidic or enzymatic conditions, releasing the free amine. This process is crucial in its role as a protecting group in organic synthesis. The molecular targets and pathways involved include:

    Enzymatic Cleavage: Enzymes such as esterases can hydrolyze the carbamate group.

    Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) can protonate the carbamate, leading to its cleavage and release of the amine.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-aminoethoxy)carbamate
  • Tert-butyl (3-(methylamino)propyl)carbamate
  • Tert-butyl (2-amino-3-hydroxypropyl)carbamate

Uniqueness

Tert-butyl (2-amino-3-ethoxypropyl)carbamate is unique due to its ethoxypropyl chain, which provides additional flexibility and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific steric and electronic properties.

Properties

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-(2-amino-3-ethoxypropyl)carbamate

InChI

InChI=1S/C10H22N2O3/c1-5-14-7-8(11)6-12-9(13)15-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)

InChI Key

TUPZGETZQBBJAC-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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